molecular formula C14H25NO5 B2976353 (2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid CAS No. 133164-08-6

(2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid

Cat. No.: B2976353
CAS No.: 133164-08-6
M. Wt: 287.356
InChI Key: LNEHHTWYEBGHBY-GARJFASQSA-N
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Description

(2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid is a sophisticated chiral building block of significant importance in medicinal chemistry and drug discovery. This compound serves as a critical advanced intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Its primary research application is in the development of protease inhibitors, a major class of therapeutics. Specifically, its stereochemically rich structure, featuring multiple defined chiral centers—(2S,3R) and (S)—makes it a valuable precursor in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, such as Boceprevir https://pubchem.ncbi.nlm.nih.gov/compound/10324367 and Telaprevir https://go.drugbank.com/drugs/DB05521 . The tert-butoxycarbonyl (Boc) group provides a crucial protective moiety for the pyrrolidine nitrogen, allowing for selective reactions at other sites during complex synthetic sequences, while the methoxy and methyl groups contribute to the desired stereoelectronic properties that enable effective binding to the target protease enzyme. Researchers utilize this compound to study structure-activity relationships (SAR) and to develop more efficient synthetic routes for potential antiviral agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEHHTWYEBGHBY-GARJFASQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and tert-butyl chloroformate.

    Protection of Amino Group: The amino group of (S)-pyrrolidine-2-carboxylic acid is protected using tert-butyl chloroformate to form the Boc-protected pyrrolidine.

    Formation of the Key Intermediate: The Boc-protected pyrrolidine is then reacted with (2S,3R)-3-methoxy-2-methylpropanoic acid under appropriate conditions to form the desired compound. This step may involve coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of (2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride).

    Substitution: Acidic conditions using TFA (trifluoroacetic acid) are typically employed to remove the Boc group.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Deprotected amines ready for further derivatization.

Scientific Research Applications

Chemistry

In organic chemistry, (2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid serves as a valuable intermediate for the synthesis of complex molecules. Its chiral centers make it particularly useful in the synthesis of enantiomerically pure compounds.

Biology

The compound’s structure allows it to interact with various biological molecules, making it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicinal chemistry, this compound can be used to develop new pharmaceuticals, particularly those targeting neurological pathways due to its pyrrolidine moiety, which is common in many bioactive molecules.

Industry

Industrially, it can be used in the production of fine chemicals and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism by which (2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The Boc group can be strategically removed to expose the amino group, allowing the compound to form covalent bonds with target proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic Acid
  • Key Differences: The (2R,3R) stereoisomer (CAS 120205-50-7) shares the same molecular formula and functional groups but differs in the configuration at the C2 position.
  • Physical Properties : Both isomers have identical molecular weights (287.35 g/mol), but differences in polarity due to stereochemistry may influence solubility and chromatographic behavior .
(2R,3S)-1-(tert-Butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic Acid
  • Structure: This compound (CAS 2165699-77-2) has a molecular formula of C₁₁H₁₉NO₅ and a molar mass of 245.27 g/mol. It lacks the methyl group at C2 and features a carboxylic acid directly attached to the pyrrolidine ring .
  • Properties : Predicted physical properties include a density of 1.20 g/cm³ and a boiling point of 362.0°C , which are distinct from the (2S,3R) target compound due to reduced steric bulk .

Functional Group Analogues

N-Boc-(2R,3R,4S)-Dolaproine
  • A related compound with a similar Boc-protected pyrrolidine core but additional substituents (e.g., thiazolidine ring).
3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic Acid Derivatives
  • These derivatives lack the methoxy and methyl groups, resulting in lower molecular weights and altered hydrophobicity. For example, (2R,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid (CAS 2165699-77-2) has a pKa of 3.61 , indicating stronger acidity than the target compound due to direct carboxylic acid placement .
Table 1: Comparative Data of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Functional Groups Boiling Point (°C) Density (g/cm³)
(2S,3R)-3-((S)-1-(tert-Boc)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid C₁₄H₂₅NO₅ 287.35 (2S,3R) Boc, methoxy, methyl, carboxylic acid Not reported Not reported
(2R,3R)- isomer C₁₄H₂₅NO₅ 287.35 (2R,3R) Boc, methoxy, methyl, carboxylic acid Not reported Not reported
(2R,3S)-1-(tert-Boc)-3-methoxypyrrolidine-2-carboxylic acid C₁₁H₁₉NO₅ 245.27 (2R,3S) Boc, methoxy, carboxylic acid 362.0 (predicted) 1.20 (predicted)
N-Boc-(2R,3R,4S)-dolaproine C₁₃H₂₂N₂O₅S 306.39 (2R,3R,4S) Boc, thiazolidine, carboxylic acid Not reported Not reported
Key Observations :

Stereochemistry : The (2S,3R) configuration confers unique spatial arrangements that may enhance binding specificity in chiral environments compared to its (2R,3R) and (2R,3S) counterparts .

Methodological Considerations in Similarity Assessment

Virtual screening protocols often prioritize structural similarity, assuming analogous biological activity . However, minor stereochemical or substituent changes (e.g., methyl vs. hydrogen at C2) can drastically alter pharmacological profiles. For example, the (2S,3R) compound’s methyl group may hinder rotation, stabilizing interactions with hydrophobic enzyme pockets .

Biological Activity

(2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, commonly referred to as N-Boc-dolaproine, is a chiral compound with significant implications in medicinal chemistry and organic synthesis. Its unique structural features, including a pyrrolidine ring and a methoxy group, render it a valuable intermediate in the development of pharmaceuticals targeting various biological pathways.

The compound's molecular formula is C14H25NO5C_{14}H_{25}NO_5 with a molecular weight of 287.35 g/mol. It possesses multiple functional groups that influence its biological activity:

PropertyValue
Molecular FormulaC₁₄H₂₅NO₅
Molecular Weight287.35 g/mol
CAS Number120205-50-7
Purity95%
Log P (octanol/water)1.65 - 2.79

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The tert-butoxycarbonyl (Boc) group can be selectively removed to expose the amino group, facilitating covalent interactions with target proteins. This property is particularly useful in drug design where specific binding to biological targets is essential.

1. Medicinal Chemistry

The compound is explored for its potential in developing drugs that affect neurological pathways. The pyrrolidine moiety is common in many bioactive molecules, making this compound a candidate for synthesizing new therapeutics.

2. Enzyme Interaction Studies

Research indicates that this compound can serve as a substrate or inhibitor for specific enzymes, allowing for the exploration of enzyme-substrate interactions. This is crucial in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various applications:

  • Study on Antioxidant Activity : Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-hydroxy-2-methylpropanoic acidHydroxy instead of methoxy groupModerate enzyme inhibition
(2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-ethoxy-2-methylpropanoic acidEthoxy substituentEnhanced lipophilicity

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the stereochemistry of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to infer spatial arrangements of protons. Diastereotopic protons in the pyrrolidine and methoxy groups provide distinct splitting patterns .
  • X-ray Crystallography : Resolve absolute configuration by determining crystal structures, particularly for chiral centers at C2 (S), C3 (R), and the pyrrolidine moiety .
  • Circular Dichroism (CD) : Measure optical activity to confirm enantiomeric purity, especially after synthesis or purification steps .

Q. What are the optimal storage conditions to maintain the compound’s stability?

  • Methodological Answer :

  • Store as a solid powder at -20°C to prevent thermal degradation. Protect from moisture using desiccants, as the tert-butoxycarbonyl (Boc) group is sensitive to hydrolysis .
  • For experimental use, dissolve in anhydrous DMSO (dimethyl sulfoxide) to avoid solvent-induced decomposition .

Q. How should researchers characterize the compound’s purity and identity?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (e.g., 254 nm) to assess purity (≥98% as per ). Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight (287.352 g/mol) via electrospray ionization (ESI-MS) .
  • Elemental Analysis : Validate empirical formula (C14H25NO5C_{14}H_{25}NO_5) by comparing calculated vs. observed carbon, hydrogen, and nitrogen percentages .

Advanced Research Questions

Q. How can researchers address discrepancies in HPLC purity data caused by co-eluting diastereomers?

  • Methodological Answer :

  • Chromatographic Optimization : Use chiral columns (e.g., Chiralpak IA/IB) or ion-pair reagents (e.g., trifluoroacetic acid) to separate epimers. notes that minor adjustments in mobile phase pH or temperature can resolve co-elution .
  • Dynamic NMR : Monitor diastereomer interconversion kinetics at variable temperatures to identify conditions that stabilize distinct conformers .

Q. What strategies minimize racemization during synthesis of the pyrrolidine moiety?

  • Methodological Answer :

  • Controlled Reaction Conditions : Perform Boc protection at low temperatures (0–5°C) using mild bases (e.g., DMAP) to avoid base-induced racemization .
  • Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers, ensuring chiral fidelity .

Q. How to design a stability study to assess degradation under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 1–4 weeks. Monitor degradation via HPLC and LC-MS to identify pH-sensitive functional groups (e.g., Boc cleavage under acidic conditions) .
  • Kinetic Modeling : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) to predict shelf-life under physiological conditions .

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